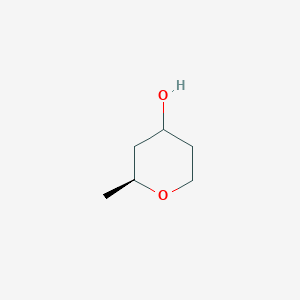

(2S)-2-methyloxan-4-ol

Description

Significance of Chiral Tetrahydropyranols in Organic Chemistry

The tetrahydropyran (B127337) ring, a six-membered cyclic ether, is a common motif in natural products. When this ring is substituted with hydroxyl groups and other functionalities in a stereodefined manner, it gives rise to chiral tetrahydropyranols. These structures serve as crucial intermediates and chiral building blocks in the asymmetric synthesis of complex organic molecules. The ability to selectively construct these chiral centers is a significant challenge and an active area of research in synthetic organic chemistry. nih.govscispace.com

The development of stereoselective methods to synthesize polysubstituted tetrahydropyrans is of great importance. acs.org Organocatalytic approaches, for instance, have been developed to create tetrahydropyran rings with multiple contiguous stereocenters with high enantioselectivity. acs.org These methods provide access to a diverse range of chiral building blocks that can be utilized in the synthesis of larger, more complex target molecules.

Overview of Stereochemical Importance in Cyclic Ethers

The stereochemistry of cyclic ethers, such as those in the oxane family, plays a pivotal role in their reactivity and biological function. The spatial arrangement of substituents on the ring dictates how the molecule interacts with other molecules, including enzymes and receptors in biological systems. libretexts.org For instance, the ring strain in smaller cyclic ethers like epoxides (oxiranes) significantly influences their reactivity. libretexts.orgfiveable.me

In larger rings like tetrahydropyrans, the conformational preferences of the ring and the axial or equatorial orientation of substituents are critical. These conformational features can be investigated using techniques like X-ray crystallography. researchgate.net The ability to control the stereochemistry during the synthesis of cyclic ethers is therefore essential for accessing specific isomers with desired properties. nih.govscispace.com This control is often achieved through stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product. libretexts.org

Research Trajectory of (2S)-2-Methyloxan-4-ol and Related Structures

Research into this compound and its analogs is driven by their potential as chiral synthons. The synthesis of specific stereoisomers, such as (2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol, often involves asymmetric reduction of the corresponding ketone or the use of chiral auxiliaries to direct the stereochemical outcome. For example, a reported preparation of 2-methyloxan-4-one (B170226) involves the oxidation of (2S)-2-methyltetrahydro-2H-pyran-4-ol. chemicalbook.com

The study of related substituted oxanols has also been a focus of research. For instance, the conformational features of 2-substituted 4-methyloxan-4-ol derivatives have been investigated to understand the influence of substituents on the ring conformation. researchgate.netresearchgate.net The development of synthetic methods that allow for the selective formation of either cis- or trans-2,6-disubstituted tetrahydropyran rings highlights the ongoing efforts to control the stereochemistry of these important cyclic ethers. scispace.com

The table below provides a summary of key research findings related to the synthesis and study of this compound and similar structures.

| Research Focus | Key Findings |

| Synthesis of 2-methyloxan-4-one | Oxidation of (2S)-2-methyltetrahydro-2H-pyran-4-ol using Jones reagent yields 2-methyloxan-4-one. chemicalbook.com |

| Synthesis of Chiral Tetrahydropyranols | Asymmetric reduction of the corresponding ketone or the use of chiral auxiliaries are common methods for preparing specific stereoisomers like (2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol. |

| Stereoselective Construction of Tetrahydropyrans | Tandem two-component etherification reactions have been developed for the stereoselective synthesis of cis- and trans-2,6-disubstituted tetrahydropyran rings. scispace.com |

| Organocatalytic Synthesis | Domino Michael addition/acetalization processes catalyzed by organocatalysts can form tetrahydropyran rings with four contiguous stereocenters with excellent enantioselectivity. acs.org |

| Conformational Analysis | X-ray crystallography and computational methods are used to study the chair conformation of 2-substituted 4-methyloxan-4-ol derivatives and the orientation of their substituents. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2S)-2-methyloxan-4-ol |

InChI |

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6?/m0/s1 |

InChI Key |

ZHPKAPJNEIKPGV-ZBHICJROSA-N |

Isomeric SMILES |

C[C@H]1CC(CCO1)O |

Canonical SMILES |

CC1CC(CCO1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Methyloxan 4 Ol and Analogous Chiral Oxanols

Stereoselective Formation of the Tetrahydropyran (B127337) Core

The construction of the tetrahydropyran ring with specific stereochemistry is a key challenge. Various strategies have been developed to control the relative and absolute stereochemistry of the substituents.

Enantioselective Cyclization Reactions to 2-Methyloxan-4-ol Scaffolds

Enantioselective cyclization reactions are crucial for producing specific enantiomers of 2-methyloxan-4-ol. One powerful method is the catalytic asymmetric Prins cyclization. researchgate.net This reaction involves the condensation of a homoallylic alcohol with an aldehyde, catalyzed by a chiral acid. researchgate.net The use of highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids has been shown to effectively catalyze the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes, leading to functionalized 4-methylenetetrahydropyrans with high yields and enantioselectivities. researchgate.net

Another approach involves the Nazarov cyclization, a 4π electrocyclization reaction. dicp.ac.cnorganic-chemistry.org A highly enantioselective silicon-directed Nazarov reaction can be achieved through the cooperative catalysis of a Lewis acid and a chiral Brønsted acid. organic-chemistry.org The silicon group on the dienone substrate directs the position of the double bond in the resulting cyclopentenone product by stabilizing the β-carbocation intermediate. organic-chemistry.org

Enzymatic kinetic resolution has also been employed in the synthesis of chiral tetrahydropyranols. For instance, the total synthesis of diospongin A utilized a lipase-mediated transesterification of a (±)-tetrahydropyranol intermediate derived from a Prins cyclization. thieme-connect.com

Diastereoselective Approaches in Oxane Ring Synthesis

Diastereoselective synthesis aims to selectively form one diastereomer over others. numberanalytics.com In the context of oxane ring synthesis, this is often achieved by controlling the approach of reagents to a prochiral center or by using chiral auxiliaries. For example, the Maitland-Japp reaction can generate 2H-dihydropyran-4-ones, which can then be reduced or undergo nucleophilic addition to form tetrahydropyran derivatives with specific diastereoselectivity. vulcanchem.com The treatment of 6-substituted-2H-dihydropyran-4-ones with Grignard reagents or organocuprates can lead to 2,6-trans-substituted tetrahydropyrans. vulcanchem.com

Furthermore, stereoselective reduction of ketone intermediates using bulky reducing agents like L-Selectride (lithium tri-sec-butylborohydride) allows for the controlled formation of alcohols with a specific stereochemistry. vulcanchem.com For instance, the reduction of 6-substituted dihydropyran-4-ones with L-Selectride yields 3,6-disubstituted tetrahydropyrans. vulcanchem.com

Prins Cyclization and its Asymmetric Variants for Tetrahydropyranol Synthesis

The Prins cyclization is a powerful and widely used method for constructing the tetrahydropyran skeleton. nih.govnih.gov It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. researchgate.net The reaction can be catalyzed by both Brønsted and Lewis acids, and the choice of catalyst and reaction conditions can significantly influence the product distribution. researchgate.netresearchgate.net

Asymmetric variants of the Prins cyclization have been developed to achieve high enantioselectivity. researchgate.net Chiral Brønsted acids, such as confined imino-imidodiphosphate (iIDP) catalysts, have proven effective in promoting asymmetric Prins cyclizations. nih.govresearchgate.net These catalysts create a chiral environment that directs the cyclization to produce one enantiomer preferentially. The introduction of electron-withdrawing groups on the catalyst's backbone can enhance both reactivity and enantioselectivity. nih.gov

The Prins cyclization has been successfully applied to the synthesis of various natural products containing the tetrahydropyran motif. nih.gov For example, a SnCl4 mediated Prins cyclization was investigated for the stereoselective construction of a tetrahydropyran ring in a natural product synthesis, although yields were sometimes modest. researchgate.net

| Catalyst System | Reactants | Product | Key Features |

| Confined imino-imidodiphosphate (iIDP) Brønsted acids | Homoallylic alcohols and aldehydes | 4-Methylenetetrahydropyrans | High yields and enantioselectivities. researchgate.net |

| Lewis acids (e.g., TiCl4, InCl3) | Homoallylic alcohols and aldehydes | Substituted tetrahydropyranols | Catalyst choice affects product ratios. researchgate.net |

| SnCl4 | Homoallylic alcohol and silyloxypropanal | Tetrahydropyran with equatorial substituents | Stereoselective but can have moderate yields. researchgate.net |

Ring-Closing Metathesis Strategies for Oxane Ring Formation

Ring-closing metathesis (RCM) is a versatile method for the synthesis of unsaturated rings, including those found in oxane structures. organic-chemistry.orgwikipedia.org This reaction utilizes metal catalysts, most notably ruthenium-based catalysts developed by Grubbs and Schrock, to form a new double bond within a molecule, leading to cyclization. wikipedia.orgharvard.edu The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene. wikipedia.org

RCM has been employed in the synthesis of complex natural products containing large-membered rings. wikipedia.org For example, it has been used to construct the 13-membered D ring of manzamine A. wikipedia.org The choice of catalyst is critical, with second-generation Grubbs catalysts often showing higher activity and broader functional group tolerance. organic-chemistry.orgharvard.edu

While highly effective, RCM can sometimes be complicated by side reactions such as isomerization of the newly formed double bond. orgsyn.org This can be suppressed by careful selection of solvents or the use of additives. orgsyn.org

| Catalyst | Substrate Type | Ring Size | Key Features |

| Grubbs' Catalysts (Ru-based) | Dienes | 5- to 30-membered rings | Tolerant to various functional groups. organic-chemistry.orgharvard.edu |

| Schrock's Catalysts (Mo-based) | Dienes | Variable | Highly active but can be more sensitive. harvard.edu |

| WCl6/Me4Sn | Diene | Macrocycle | Early example of RCM. wikipedia.org |

Functionalization and Derivatization Strategies at the C4-Hydroxyl and C2-Methyl Positions

Once the tetrahydropyran core is established, further functionalization at specific positions is often required. The C4-hydroxyl and C2-methyl groups of (2S)-2-methyloxan-4-ol are key handles for derivatization.

Stereocontrolled Introduction of the C4-Hydroxyl Group

The stereochemistry of the C4-hydroxyl group is crucial for the biological activity of many tetrahydropyran-containing molecules. Stereocontrolled introduction of this group can be achieved through several methods.

One common strategy is the stereoselective reduction of a corresponding ketone, 2-methyloxan-4-one (B170226). The use of sterically demanding reducing agents, such as L-Selectride, can favor the approach of the hydride from the less hindered face of the ketone, leading to the formation of a specific diastereomer of the alcohol. vulcanchem.com

Alternatively, intramolecular allylation strategies can be employed. A highly stereoselective route to 2,4,5-trisubstituted tetrahydropyrans has been reported using an intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation. acs.org This method provides excellent control over the relative stereochemistry of the newly formed stereocenters.

Selective Functional Group Interconversions on the Oxanol (B1615354) Scaffold

The ability to perform selective functional group interconversions on a pre-formed oxanol scaffold is a powerful strategy for the synthesis of diverse and complex target molecules. These transformations allow for the late-stage modification of the tetrahydropyran ring, providing access to a variety of analogues from a common intermediate.

One notable method involves the DDQ-mediated oxidative carbon-hydrogen bond activation of allylic ethers to form α,β-unsaturated oxocarbenium ions. These intermediates can be trapped by nucleophiles to yield stereoselectively substituted tetrahydropyrones. pitt.edu For instance, the cyclization of (silyl)allylic ethers produces cis-2,6-disubstituted tetrahydropyrones with excellent stereocontrol. The resulting vinylsilane-substituted tetrahydropyrans are particularly versatile precursors for a wide range of subsequent functional group interconversions. pitt.edu

Another key interconversion strategy involves the manipulation of halogenated tetrahydropyrans. For example, 4-iodo-tetrahydropyrans can undergo iron(III) chloride-catalyzed sp3-sp2 coupling reactions with Grignard reagents to introduce aryl substituents at the C4 position. ntu.edu.sg De-halogenation of these 4-halo-tetrahydropyrans is also a widely used reaction in the synthesis of natural products, particularly for creating 2,6-disubstituted THP motifs. ntu.edu.sg These transformations highlight the synthetic utility of halo-tetrahydropyrans as key intermediates for diversification.

Furthermore, oxidation and reduction sequences can be employed to alter the functionality and stereochemistry of the oxanol ring. For instance, the hydroxyl group at C4 can be oxidized to a ketone, which then allows for the introduction of new substituents via nucleophilic addition or enolate chemistry. Subsequent reduction of the ketone can regenerate the alcohol, potentially with a different stereochemistry, thus enabling stereochemical inversion. pitt.edu

Derivatization for Enhanced Synthetic Utility

The derivatization of the this compound scaffold is a critical step in many synthetic routes, serving to enhance reactivity, facilitate purification, or introduce new functionalities for subsequent transformations.

A key strategy for enhancing synthetic utility is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C4 position. For example, a tosylated oxanol can react with various nucleophiles, including azides, cyanides, and organocuprates, to afford a diverse library of tetrahydropyran analogues.

The introduction of a silyl (B83357) group, as seen in the formation of vinylsilane-substituted tetrahydropyrans, is another powerful derivatization strategy. pitt.edu These silyl groups can be considered masked hydroxyl groups and are amenable to a variety of transformations, including palladium-catalyzed cross-coupling reactions. pitt.edu This approach significantly broadens the scope of accessible structures from a common oxanol precursor.

Derivatization to form 4-halo-tetrahydropyrans, as mentioned previously, is another effective method for enhancing synthetic utility. The halide serves as a versatile handle for a range of coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. ntu.edu.sgmdpi.com The ability to selectively introduce a halogen at a specific position on the tetrahydropyran ring greatly expands its potential as a building block in total synthesis. ntu.edu.sg

Moreover, derivatization can be employed to improve the efficiency of analytical techniques. For instance, the derivatization of deoxynucleotide monophosphate adducts has been shown to enhance signal intensities in positive ion mode electrospray ionization mass spectrometry (ESI-MS), facilitating their detection and characterization. nih.gov While not a direct synthetic application, such derivatizations are crucial for monitoring reaction progress and characterizing complex intermediates in a synthetic sequence.

Catalytic Approaches to Chiral Oxanol Synthesis

Catalytic methods offer efficient and stereoselective routes to chiral oxanols, often minimizing the need for stoichiometric reagents and protecting groups. These approaches include asymmetric catalysis for C-O bond formation, organocatalysis, and metal-mediated or photoredox-catalyzed reactions.

The catalytic asymmetric construction of the tetrahydropyran ring is a highly desirable strategy for accessing enantioenriched oxanols. While direct asymmetric C-O bond formation to form the oxane ring can be challenging, several catalytic methods have been developed to achieve this goal through alternative pathways.

Ruthenium-catalyzed asymmetric ring-opening metathesis/cross-metathesis (AROM/CM) of oxabicyclic alkenes has emerged as a powerful tool for the synthesis of highly functionalized pyrans with excellent enantioselectivity (up to 98% ee). acs.org This method utilizes a recyclable chiral ruthenium-chloride or a newer chiral ruthenium-iodide complex to effect the desymmetrization of meso-oxabicycles, providing access to a wide range of 2,6-disubstituted pyrans. acs.org

Gold(III)-catalyzed cycloketalization represents another efficient approach. In the total synthesis of Callipeltosides A-C, a key step involves the AuCl3-catalyzed cycloketalization of a complex intermediate to form the highly functionalized tetrahydropyran core with complete selectivity under mild conditions. mdpi.com Similarly, gold(I)-catalyzed cyclization of chiral monoallylic diols proceeds with high stereoselectivity to form tetrahydropyrans. organic-chemistry.org

Palladium-catalyzed intramolecular biaryl coupling has been used to construct conformationally unstable lactones, which can then undergo a dynamic kinetic resolution via atropo-enantioselective ring opening to yield chiral biaryls that can be further elaborated into complex natural products. nih.gov While not a direct synthesis of the oxanol ring, this method showcases the power of asymmetric catalysis in controlling stereochemistry in complex systems containing heterocyclic moieties.

Organocatalysis has become a prominent strategy for the asymmetric synthesis of complex molecules, including substituted tetrahydropyranols. These methods often employ small, chiral organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals.

A notable example is the organocatalytic kinetic resolution of racemic secondary nitroallylic alcohols via a Michael/acetalization sequence to produce fully substituted tetrahydropyranols with high to excellent stereoselectivities (up to 19.9:1.5:1 dr and 98% ee). acs.orgacs.orgrsc.orgiitjammu.ac.in This process allows for the isolation of both the highly enantioenriched tetrahydropyranol product and the unreacted, enantioenriched nitroallylic alcohol starting material. acs.org

Furthermore, diastereodivergent synthesis of fully functionalized tetrahydropyrans can be achieved by modulating the sequence of an organocatalytic cascade reaction. researchgate.net For instance, a temperature-dependent configurational switch in an organocatalytic oxa-Michael reaction allows for the selective preparation of either 2,3-trans-2,6-trans- or 2,3-cis-2,6-cis-tetrahydropyrans from a common substrate. researchgate.net

The construction of adjacent quaternary and tertiary stereocenters, a significant challenge in organic synthesis, has been accomplished using organocatalysis. Racemic Baylis-Hillman carbonates can be converted into densely functionalized products featuring two adjacent stereocenters by reaction with cyano esters in the presence of a catalytic amount of a modified Cinchona alkaloid, achieving high enantioselectivities.

| Catalyst | Reactants | Product | Stereoselectivity | Reference |

| Chiral Secondary Amine | Racemic Nitroallylic Alcohol, Aldehyde | Fully Substituted Tetrahydropyranol | up to 19.9:1.5:1 dr, 98% ee | acs.org |

| Modified Cinchona Alkaloid | Racemic Baylis-Hillman Carbonate, Cyano Ester | Densely Functionalized Tetrahydropyran | High ee | |

| Proline-derived catalyst | Fluorocinnamaldehyde, Malonate derivative | Precursor to (-)-Paroxetine | High yield and stereoselectivity | mdpi.com |

Metal-mediated and photoredox-catalyzed reactions have gained significant traction for the synthesis of cyclic alcohols and ethers due to their mild reaction conditions and unique reactivity profiles.

Visible-light-induced oxidative coupling of cyclic ethers and alcohols has been achieved using a modified acridinium (B8443388) photocatalyst. rsc.org This metal-free strategy combines hydrogen atom transfer (HAT) catalysis and photoredox catalysis to functionalize cyclic ethers like tetrahydropyran. rsc.org Similarly, a visible-light mediated, regioselective synthesis of thio-functionalized tetrahydropyrans has been developed using N-sulfenyl phthalimides as a thiyl-radical precursor. researchgate.net

Photoredox catalysis also enables the ring-opening addition reaction between benzyl (B1604629) bromides and cyclic ethers. cas.cnthieme-connect.com This reaction proceeds through a single-electron-transfer (SET) pathway, generating a carbocation that is trapped by the cyclic ether. thieme-connect.com Furthermore, a radical-cation cascade under visible-light photoredox catalysis has been utilized for the synthesis of aryltetralin cyclic ether lignans. nih.gov

Metal-catalyzed coupling reactions are also instrumental in the synthesis of substituted tetrahydropyrans. Cobalt- and iron-catalyzed cross-coupling reactions of tetrahydropyran starting materials with Grignard reagents have been explored for the formation of new carbon-carbon bonds. syr.edu Rhenium(VII) complexes have been shown to catalyze the highly selective Prins cyclization of homoallylic alcohols and aldehydes to yield densely functionalized tetrahydropyrans. thieme-connect.de

| Catalysis Type | Reaction | Key Features | Reference |

| Photoredox | Oxidative coupling of cyclic ethers and alcohols | Metal-free, mild conditions | rsc.org |

| Photoredox | Thio-functionalization of cyclic ethers | Regioselective, mild conditions | researchgate.net |

| Photoredox | Ring-opening addition | SET pathway, high atom economy | thieme-connect.com |

| Metal-mediated | Prins Cyclization (Re(VII)) | High selectivity, mild protocol | thieme-connect.de |

| Metal-mediated | Cross-coupling (Co, Fe) | C-C bond formation | syr.edu |

Chemoenzymatic and Biocatalytic Routes to Enantioenriched Oxanols

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives for the synthesis of enantioenriched alcohols. rsc.org These approaches leverage the remarkable stereoselectivity of enzymes to produce chiral building blocks that can be further elaborated through chemical transformations. nih.gov

Biocatalytic ketone reduction is a powerful tool for producing chiral alcohols from prochiral ketones. nih.gov This can be achieved using either isolated enzymes (ketoreductases, KREDs) or whole-cell systems. nih.govmdpi.com For example, the asymmetric reduction of various acetophenones to the corresponding chiral secondary alcohols has been accomplished with high enantioselectivity using yeast strains like Candida zeylanoides P1. mdpi.com This strategy is directly applicable to the synthesis of chiral oxanols through the reduction of the corresponding tetrahydropyranone.

One-pot chemoenzymatic methodologies that combine a chemical reaction with a biocatalytic step are particularly attractive. nih.gov A notable example is the chemoenzymatic conversion of amides to enantioenriched alcohols. This process involves a nickel-catalyzed Suzuki-Miyaura coupling to form a ketone intermediate, which is then asymmetrically reduced in the same pot by a ketoreductase to yield the desired chiral alcohol with high enantiomeric excess. nih.gov The use of complementary KREDs can provide access to both enantiomers of the target alcohol. nih.gov

Multi-step biocatalytic procedures have also been developed. For instance, a three-step biocatalytic process has been described for the conversion of cycloalkenecarboxylates into chiral 3-oxoesters. rsc.org This sequence involves an initial allylic hydroxylation by fungal cells, followed by laccase/TEMPO-mediated oxidation of the resulting alcohol to a ketone, and finally an ene-reductase mediated hydrogenation of the double bond. rsc.org Such multi-enzyme cascades demonstrate the potential for creating complex chiral molecules from simple starting materials in an environmentally friendly manner. rsc.org

The combination of a biocatalytic asymmetric reduction of a C=C double bond with subsequent chemical transformations has been employed in the synthesis of substituted aryloxyalkanoic acids. researchgate.net By carefully selecting the ene-reductase, either enantiomer of the chiral intermediate can be obtained, showcasing the versatility of this chemoenzymatic approach. researchgate.net

| Biocatalyst/System | Transformation | Product | Key Advantage | Reference |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Enantioenriched alcohols | High enantioselectivity | nih.gov |

| Yeast whole cells (C. zeylanoides) | Reduction of acetophenones | Chiral secondary alcohols | High enantioselectivity, operational simplicity | mdpi.com |

| R. oryzae / Laccase / Ene-reductase | C-H hydroxylation, oxidation, reduction | Chiral cyclic oxoesters | Multi-step biocatalysis | rsc.org |

| Ene-reductases (ERs) | Asymmetric C=C reduction | Chiral bromoesters | Access to both enantiomers | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2s 2 Methyloxan 4 Ol

Stereospecific Reactions Involving the C4-Hydroxyl Group

The hydroxyl group at the C4 position is a key functional handle for a variety of transformations, often proceeding with a high degree of stereochemical control.

The C4-hydroxyl group of (2S)-2-methyloxan-4-ol readily undergoes esterification and etherification reactions. These reactions are crucial for introducing diverse functionalities and for protecting the hydroxyl group during multi-step syntheses. The stereochemistry at the C2 and C4 carbons can influence the accessibility of the hydroxyl group and the stereochemical outcome of these reactions. For instance, the formation of esters with various acylating agents or ethers with alkyl halides or other electrophiles can be achieved. The specific stereoisomer of the starting material, this compound, will dictate the resulting stereochemistry of the product, making these reactions valuable in the synthesis of complex, stereochemically defined molecules.

The secondary alcohol at the C4 position can be oxidized to the corresponding ketone, 2-methyloxan-4-one (B170226). chemicalbook.com This transformation can be accomplished using a variety of oxidizing agents. A common method involves the use of Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone. chemicalbook.com Other reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are also effective for this oxidation.

Conversely, the reduction of the corresponding ketone, 2-methyloxan-4-one, can lead to the formation of this compound. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. The use of chiral reducing agents can afford high diastereoselectivity, providing access to specific stereoisomers of the alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Table 1: Oxidation and Reduction Reactions of this compound and its Ketone Derivative

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | This compound | Jones reagent, PCC, DMP chemicalbook.com | 2-methyloxan-4-one chemicalbook.com |

The hydroxyl group at C4 can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. These reactions typically proceed via an S\N2 mechanism, which results in the inversion of stereochemistry at the C4 position. libretexts.orgmasterorganicchemistry.com This stereospecificity is a powerful tool for controlling the three-dimensional structure of the molecule. masterorganicchemistry.com

The S\N2 reaction involves a backside attack by the nucleophile, leading to a Walden inversion of the stereocenter. masterorganicchemistry.com The efficiency and stereochemical outcome of the substitution can be influenced by the nature of the nucleophile, the leaving group, and the solvent. While complete stereoinversion is common, retention of configuration can occur under specific conditions, potentially involving neighboring group participation or double inversion mechanisms. libretexts.orgchemrxiv.org For instance, a mechanochemical method for nucleophilic substitution of alcohols has been reported to proceed with complete stereoinversion for certain substrates. chemrxiv.orgresearchgate.net

Table 2: Stereochemical Outcomes of Nucleophilic Substitution at C4

| Reaction Mechanism | Stereochemical Outcome | Key Features |

|---|---|---|

| S\N2 | Inversion of configuration libretexts.orgmasterorganicchemistry.com | Backside attack by the nucleophile. libretexts.org |

Ring-Opening and Rearrangement Reactions of the Oxane Core

The tetrahydropyran (B127337) ring of this compound can undergo various transformations, including ring-opening and rearrangement reactions, often initiated by acidic, basic, or radical conditions.

Acid-catalyzed reactions of oxanes can lead to ring-opening. researchgate.netlibretexts.org Protonation of the ring oxygen makes the ether susceptible to nucleophilic attack. The regioselectivity of the ring-opening of substituted oxanes under acidic conditions can be complex and may depend on the substitution pattern. libretexts.org For example, in related systems like epoxides, acid-catalyzed ring-opening can proceed with S\N1-like or S\N2-like character depending on the substitution. libretexts.orglibretexts.org

Base-catalyzed ring-opening of simple ethers is generally difficult. However, the presence of specific functional groups or strain within the ring can facilitate such reactions. For this compound, base-catalyzed transformations are less common for the oxane ring itself but can be relevant for reactions involving the hydroxyl group.

Radical reactions can induce significant skeletal rearrangements and ring expansions in cyclic ethers. nih.govrsc.orgrsc.org While direct radical-mediated rearrangements of this compound are not extensively documented, analogous systems demonstrate the potential for such transformations. For instance, the Dowd-Beckwith ring expansion is a well-known radical-mediated skeletal rearrangement that can expand ketone rings. nih.gov This type of reaction involves the generation of an alkyl radical which can then undergo rearrangement. nih.gov

Radical-mediated functional group migration is another class of reactions that could potentially be applied to derivatives of this compound. rsc.orgmdpi.com These reactions allow for the transfer of functional groups across the molecular skeleton, leading to the formation of complex structures. rsc.org The development of radical-mediated rearrangements has seen significant progress, offering powerful synthetic strategies. rsc.org

Mechanistic Studies of Oxane Ring Scission and Re-formation

The stability of the oxane ring in this compound is considerable, yet it can undergo scission under specific conditions, typically involving acid or base catalysis. The re-formation of the ring is a key step in the synthesis of many substituted tetrahydropyrans.

Acid-Catalyzed Ring Scission:

Under acidic conditions, the ether oxygen of the oxane ring is protonated, forming a good leaving group. libretexts.orglibretexts.org The subsequent ring-opening can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org The protonated ether can be attacked by a nucleophile. In the case of this compound, the initial protonation is followed by the breaking of a C-O bond. The regioselectivity of the cleavage will depend on the stability of the resulting carbocationic intermediate. Cleavage of the C2-O bond would lead to a secondary carbocation stabilized by the C2-methyl group, while cleavage of the C6-O bond would result in a primary carbocation. Therefore, cleavage is more likely to occur at the C2-O bond. The stereochemistry of the C2 center plays a crucial role in the subsequent reactions of the opened-ring intermediate.

Base-Catalyzed Ring Scission:

Base-catalyzed ring scission of tetrahydropyrans is less common than acid-catalyzed cleavage due to the poor leaving group nature of the alkoxide. However, if a suitable leaving group is present on the ring or if the reaction conditions are harsh, ring-opening can occur. For this compound, direct base-catalyzed cleavage is unlikely without prior functionalization.

Oxane Ring Re-formation:

The formation of the tetrahydropyran ring is a common synthetic transformation. Intramolecular cyclization is a primary method for constructing the oxane ring. For instance, a hydroxy-alkene can undergo an intramolecular oxa-Michael reaction to form a substituted tetrahydropyran. whiterose.ac.uknih.gov In the context of this compound, a precursor such as a substituted 1,5-diol could undergo acid-catalyzed cyclization to form the oxane ring. The stereochemistry of the final product is controlled by the stereocenters present in the acyclic precursor and the reaction conditions. Another powerful method for forming tetrahydropyran rings is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.orgbeilstein-archives.org

Table 1: Mechanistic Aspects of Oxane Ring Scission and Re-formation

| Process | Catalyst/Conditions | Key Mechanistic Steps | Stereochemical Considerations |

|---|---|---|---|

| Ring Scission | Acid (e.g., H₃O⁺) | Protonation of ether oxygen, C-O bond cleavage, formation of a carbocationic intermediate. libretexts.orglibretexts.org | Attack of the nucleophile often occurs with inversion of stereochemistry at the attacked carbon. |

| Ring Re-formation | Acid or Base | Intramolecular nucleophilic attack of a hydroxyl group onto an activated double bond or leaving group. whiterose.ac.uknih.gov | The stereochemistry of the substituents on the acyclic precursor dictates the stereochemistry of the cyclic product. |

| Prins Cyclization | Lewis or Brønsted Acid | Reaction of a homoallylic alcohol with an aldehyde to form an oxocarbenium ion, followed by cyclization. nih.govbeilstein-journals.orgbeilstein-archives.org | The stereochemical outcome can be influenced by the nature of the catalyst and the substituents. |

Reactions Involving the C2-Methyl Group and its Proximity to the Chiral Center

The methyl group at the C2 position is generally unreactive. However, its proximity to the chiral center and the ether oxygen can influence its reactivity in certain transformations, particularly those involving radical intermediates or transition-metal catalysis.

Radical Reactions:

Free radical reactions can be initiated at the C2 position. Hydrogen abstraction from the C2 carbon would lead to a secondary radical. The stability of this radical is influenced by the adjacent oxygen atom. Studies on related cyclic ethers like 4-methyltetrahydropyran (4-MeTHP) have shown that radical degradation can occur, initiated by C-H abstraction. d-nb.inforesearchgate.netresearchgate.net For this compound, similar radical processes could be envisioned, potentially leading to ring-opened products or further functionalization at the C2 position.

C-H Activation:

Transition metal-catalyzed C-H activation provides a powerful tool for the functionalization of otherwise unreactive C-H bonds. nih.gov While direct C-H activation of the C2-methyl group in this compound is challenging, directed C-H activation is a plausible strategy. The hydroxyl group at C4 or a derivative thereof could act as a directing group to facilitate the activation of the C2-methyl C-H bonds by a transition metal catalyst, such as palladium or rhodium. rsc.orgnih.gov This would allow for the introduction of new functional groups at the methyl position.

Table 2: Potential Reactions at the C2-Methyl Group

| Reaction Type | Reagents/Conditions | Proposed Intermediate | Potential Products |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | C2-centered radical | (2S)-2-(bromomethyl)oxan-4-ol |

| Directed C-H Functionalization | Pd(OAc)₂, directing group | Palladacycle intermediate rsc.orgnih.gov | C2-methyl functionalized derivatives (e.g., arylated, acyloxylated) |

Transition Metal-Catalyzed Transformations of this compound

The functional groups of this compound, particularly the hydroxyl group and the oxane ring itself, can participate in various transition metal-catalyzed reactions. These transformations can lead to a wide range of structurally diverse molecules.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for cross-coupling reactions. The hydroxyl group of this compound can be converted into a triflate or another suitable leaving group, which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds at the C4 position. beilstein-journals.org Furthermore, palladium-catalyzed ring-opening reactions of substituted tetrahydropyrans have been reported, providing access to acyclic alcohols with high diastereoselectivity. acs.orgnih.gov

Ruthenium-Catalyzed Reactions:

Ruthenium catalysts are known to promote a variety of transformations, including redox-isomerization and cycloisomerization reactions. nih.govsci-hub.seacs.org While direct application to this compound is not extensively documented, related ruthenium-catalyzed reactions of alcohols and ethers suggest potential applications. For example, the hydroxyl group could direct ruthenium-catalyzed C-H activation at other positions on the ring.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been employed in C-H activation and addition reactions. nih.gov Similar to palladium, rhodium could potentially catalyze the directed C-H functionalization of the oxane ring in this compound. Rhodium-catalyzed transfer hydrogenation is another relevant transformation where the hydroxyl group could play a role in directing the catalyst. chemmethod.comnih.gov

Table 3: Examples of Potential Transition Metal-Catalyzed Transformations

| Metal Catalyst | Reaction Type | Substrate Modification Required | Potential Product |

|---|---|---|---|

| Palladium | Suzuki Coupling | Conversion of C4-OH to a triflate | (2S)-2-methyl-4-aryloxane |

| Palladium | Heck Reaction | Conversion of C4-OH to a triflate | (2S)-2-methyl-4-alkenyloxane |

| Ruthenium | Redox-Isomerization | Ring-opened precursor | Functionalized ketone or aldehyde |

| Rhodium | Directed C-H Functionalization | Use of C4-OH as directing group | C-H functionalized oxane derivative |

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation of 2s 2 Methyloxan 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a chiral compound like (2S)-2-methyloxan-4-ol, various NMR techniques provide in-depth information, from atomic connectivity to spatial arrangements and dynamic behavior.

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, NOESY, HSQC, HMBC)

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) scalar couplings, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent protons in the oxane ring and the methyl group, establishing the spin system from H2 through H3, H4, H5, and H6, as well as the coupling between the methyl protons and H2.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms (¹J-coupling). sdsu.eduyoutube.com An HSQC spectrum is essential for assigning each carbon atom in the molecule to its corresponding proton(s), for instance, linking the methyl proton signal to the methyl carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps dipolar couplings between protons that are close in space (typically <5 Å), providing critical information about the molecule's stereochemistry and conformation. mdpi.com For this compound, NOESY is particularly useful for determining the relative orientation of the substituents. For instance, in a chair conformation, a cross-peak between the axial proton at C2 and the axial protons at C4 and C6 would be expected. The presence or absence of NOEs between the methyl group protons and protons at C3 and C5 would help to confirm the equatorial orientation of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Predicted data based on typical values for substituted oxane systems.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with H at position...) | Key HMBC Correlations (from H at position...) | Key NOESY Correlations (from H at position...) |

|---|---|---|---|---|---|

| 2-CH₃ | ~1.2 (d) | ~22.0 | 2 | C2, C3 | H2, H3ax, H6ax (if Me is equatorial) |

| 2 | ~3.4 (m) | ~74.0 | 2-CH₃, 3 | C3, C4, C6, 2-CH₃ | H3, H6, 2-CH₃ |

| 3 | ~1.6 (ax), ~1.8 (eq) | ~35.0 | 2, 4 | C2, C4, C5 | H2, H4, H5 |

| 4 | ~3.8 (m) | ~65.0 | 3, 5 | C2, C3, C5, C6 | H3, H5 |

| 5 | ~1.5 (ax), ~1.9 (eq) | ~38.0 | 4, 6 | C3, C4, C6 | H3, H4, H6 |

| 6 | ~3.5 (ax), ~4.0 (eq) | ~68.0 | 5 | C2, C4, C5 | H2, H5 |

Chiral Derivatizing Agents in NMR for Enantiomeric Excess Determination

NMR spectroscopy cannot distinguish between enantiomers directly because they have identical physical properties in an achiral environment. To determine enantiomeric excess (e.e.), a chiral derivatizing agent (CDA) is used to convert the pair of enantiomers into a pair of diastereomers. researchgate.net These diastereomers have different physical properties and, consequently, different NMR spectra.

For a chiral alcohol like this compound, common CDAs include α-methoxyphenylacetic acid (MPA) or Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net The alcohol is esterified with a single enantiomer of the CDA (e.g., (R)-MPA). The reaction with a racemic mixture of the alcohol would produce two diastereomeric esters: (R)-MPA-(2S,4S)-alcohol and (R)-MPA-(2R,4R)-alcohol. The protons near the newly formed chiral center will experience different magnetic environments, leading to separate signals in the ¹H or other relevant NMR spectra (e.g., ¹⁹F NMR if using MTPA). researchgate.net The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer. acs.org

Table 2: Illustrative ¹H NMR Data for Diastereomeric Ester Derivatives of 2-Methyloxan-4-ol for e.e. Determination. Hypothetical data illustrating the principle of chiral derivatization.

| Derivative | Proton Monitored | Chemical Shift (δ) (ppm) | Chemical Shift Difference (Δδ) (ppm) | Enantiomeric Excess (e.e.) Calculation |

|---|---|---|---|---|

| (R)-MPA ester of (2S)-methyloxan-4-ol | H-4 | 4.95 | 0.05 | e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 |

| (R)-MPA ester of (2R)-methyloxan-4-ol | 5.00 |

Dynamic NMR for Conformational Equilibrium Studies

The six-membered oxane ring of this compound is not static but exists in a dynamic equilibrium between different conformations, primarily two chair forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational changes. By analyzing NMR spectra at various temperatures, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange process. researchgate.net

For this compound, the primary equilibrium is the chair-chair interconversion. In one chair conformer, the 2-methyl and 4-hydroxyl groups can be either axial or equatorial. At room temperature, this ring flip is typically fast on the NMR timescale, resulting in time-averaged signals. As the temperature is lowered, the rate of interconversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the signals for the axial and equatorial protons broaden and merge. Below Tc, in the slow-exchange regime, separate signals for each distinct conformer can be observed. Analysis of the line shapes and coalescence temperature allows for the calculation of the activation energy (ΔG‡) for the ring flip. The relative populations of the conformers, determined by integration at low temperatures, can be used to calculate the difference in free energy (ΔG°) between them.

Table 3: Hypothetical Dynamic NMR Parameters for Chair-Chair Interconversion of this compound. Illustrative data based on typical values for substituted cyclohexanes and oxanes.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Coalescence Temperature (Tc) | Temperature at which signals for interconverting species merge. | ~ -60 °C (213 K) |

| Rate Constant (k) at Tc | Rate of conformational exchange at coalescence. | ~ 90 s⁻¹ |

| Free Energy of Activation (ΔG‡) | Energy barrier for the ring-flipping process. | ~ 10.5 kcal/mol |

| Conformer Population Ratio (at -90°C) | Ratio of equatorial to axial conformers. | > 95:5 (favoring equatorial substituents) |

Chiral Chromatography

Chiral chromatography is the cornerstone for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation. gcms.cz

Gas Chromatography (GC) on Chiral Stationary Phases for Enantiomeric Purity Assessment

Chiral Gas Chromatography (GC) is highly effective for the separation of volatile and thermally stable enantiomers like this compound. chromatographyonline.com The separation is achieved on capillary columns coated with a chiral stationary phase. Derivatized cyclodextrins are among the most common and versatile CSPs for this purpose. gcms.czresearchgate.net The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer may fit better than the other, leading to differential retention. chromatographyonline.com

For alcohols, derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) can sometimes improve the separation efficiency and peak shape. nih.gov The enantiomeric purity is determined by comparing the peak areas of the two separated enantiomers in the resulting chromatogram.

Table 4: Representative Chiral GC Method Parameters for Enantiomeric Purity Assessment of 2-Methyloxan-4-ol. Typical conditions based on the analysis of similar chiral cyclic alcohols.

| Parameter | Condition |

|---|---|

| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film) or similar cyclodextrin-based CSP |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 230 °C |

| Oven Program | 70 °C (hold 1 min), then ramp at 2 °C/min to 150 °C |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time (tR) for (2R)-enantiomer | 15.2 min |

| Hypothetical Retention Time (tR) for (2S)-enantiomer | 15.8 min |

| Resolution (Rs) | > 1.5 (baseline separation) |

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for chiral separations, applicable to a broad range of compounds without the requirement of volatility. mdpi.com Chiral stationary phases (CSPs) are the key to this separation, with polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) being particularly common and effective. pravara.com

The separation mechanism involves various interactions between the enantiomers and the chiral stationary phase, including hydrogen bonds, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex. nih.gov By carefully selecting the CSP and optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol), baseline separation of the enantiomers of 2-methyloxan-4-ol can be achieved. researchgate.net

Table 5: Representative Chiral HPLC Method Parameters for the Separation of 2-Methyloxan-4-ol Enantiomers. Typical conditions based on the analysis of chiral alcohols on polysaccharide-based CSPs.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Hypothetical Retention Time (tR) for Enantiomer 1 | 9.5 min |

| Hypothetical Retention Time (tR) for Enantiomer 2 | 11.2 min |

| Resolution (Rs) | > 2.0 (excellent separation) |

Mass Spectrometry for High-Resolution Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules. For a chiral cyclic ether alcohol like this compound, both soft and hard ionization techniques, often coupled with chromatographic separation, provide complementary information for its comprehensive characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the determination of molecular weight with minimal fragmentation. nih.govmdpi.comnih.govuliege.be For this compound, ESI-MS analysis would typically be performed in positive ion mode. The molecule would be expected to readily form protonated molecules, [M+H]⁺, and may also form adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺, if salts are present in the solvent. nih.gov

The high-resolution mass measurement of these ions allows for the precise determination of the elemental composition, confirming the molecular formula of C₆H₁₂O₂. The soft nature of ESI ensures that the molecular ion is the base peak or one of the most abundant ions in the spectrum, providing clear molecular weight information. nih.govmdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID). This would induce fragmentation, and the resulting product ions would provide valuable structural information, such as the loss of a water molecule (-H₂O) from the protonated alcohol or cleavage of the oxane ring.

Table 1: Expected ESI-MS Data for this compound

| Ion | Predicted m/z (Monoisotopic) | Information Provided |

|---|---|---|

| [M+H]⁺ | 117.0861 | Molecular Weight Confirmation |

| [M+Na]⁺ | 139.0680 | Molecular Weight Confirmation (Sodium Adduct) |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, due to the polar hydroxyl group, this compound is not ideally suited for direct GC-MS analysis. Derivatization is necessary to increase its volatility and thermal stability. nih.govnih.govresearchgate.nettcichemicals.com

A common derivatization strategy for alcohols is trimethylsilylation, which involves reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) ether. nih.govresearchgate.nettcichemicals.comnih.gov

The resulting TMS derivative of this compound is significantly more volatile and less polar, allowing for excellent separation on a GC column. nih.gov Upon entering the mass spectrometer, the derivatized molecule undergoes electron ionization (EI), a hard ionization technique that causes extensive and reproducible fragmentation. The resulting fragmentation pattern is a fingerprint for the molecule and can be used for structural elucidation. nih.govresearchgate.net

Key fragmentation pathways for the TMS derivative would include cleavage of the C-O bond of the silyl (B83357) ether and fragmentation of the oxane ring. Characteristic ions would include the molecular ion (M⁺) and fragments resulting from the loss of a methyl group ([M-15]⁺) from the TMS group, as well as ions specific to the ring structure.

Table 2: Predicted GC-MS Fragmentation of the TMS Derivative of this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| M⁺ | Molecular Ion | 188 |

| [M-CH₃]⁺ | Loss of a methyl group from TMS | 173 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of a molecule. mdpi.commdpi.comrsc.org These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the hydroxyl (-OH) group, the ether C-O-C linkage, and the C-H bonds of the methyl and methylene groups.

O-H Stretch: A prominent, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

C-H Stretch: Sharp absorption bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: The C-O stretching vibrations of the ether and the secondary alcohol will appear in the fingerprint region, typically between 1050-1200 cm⁻¹. These bands can provide information about the conformation of the oxane ring.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch | 3200-3600 | IR |

| C-H Stretch | 2850-3000 | IR, Raman |

| C-O Stretch (Ether & Alcohol) | 1050-1200 | IR |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govthieme-connect.de This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

For a chiral molecule like this compound, X-ray crystallography can unambiguously confirm the 'S' configuration at the C2 stereocenter. soton.ac.uknih.gov Since this compound is a liquid or low-melting solid at room temperature, obtaining a suitable crystal for X-ray diffraction can be challenging. A common strategy to overcome this is to derivatize the molecule with a reagent that promotes crystallization and preferably contains a heavy atom. For example, reaction with a substituted benzoic acid to form a crystalline ester or with a heavy atom-containing reagent can facilitate both crystallization and the determination of absolute configuration through anomalous dispersion effects. thieme-connect.de

The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding its structure-activity relationships.

Optical Rotation and Circular Dichroism Spectroscopy

Chiroptical techniques, such as optical rotation and circular dichroism (CD) spectroscopy, are essential for characterizing chiral molecules. wikipedia.orgresearchgate.net These methods are based on the differential interaction of chiral substances with plane-polarized and circularly polarized light.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orgresearchgate.net The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), temperature, and solvent. For this compound, a non-zero specific rotation would be observed, and its sign (positive or negative) and magnitude would be unique to this enantiomer. The enantiomer, (2R)-2-methyloxan-4-ol, would exhibit a specific rotation of equal magnitude but opposite sign. This technique is crucial for determining the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum is a plot of this differential absorption versus wavelength. While this compound does not possess a strong chromophore for UV-Vis absorption, the hydroxyl and ether functionalities can give rise to weak CD signals in the far-UV region. The resulting CD spectrum serves as a unique fingerprint for the (2S) enantiomer. Theoretical calculations of the CD spectrum can be compared with the experimental spectrum to provide further confirmation of the absolute configuration. nih.gov

Table 4: Chiroptical Properties of this compound

| Technique | Property Measured | Information Obtained |

|---|---|---|

| Optical Rotation | Specific Rotation [α] | Confirmation of chirality, enantiomeric purity |

Theoretical and Computational Chemistry Studies of 2s 2 Methyloxan 4 Ol

Conformational Analysis and Energy Landscapes

The tetrahydropyran (B127337) ring, the core of (2S)-2-methyloxan-4-ol, is not planar and exists in various conformations. The most significant of these are the chair, boat, and twist-boat forms. Computational chemistry allows for a detailed exploration of the potential energy surface of this molecule to identify the most stable conformations and the energy barriers between them.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the geometries and relative energies of different conformers. For a molecule like this compound, the chair conformation is generally the most stable. Within the chair conformation, the methyl and hydroxyl substituents can be in either axial or equatorial positions.

DFT calculations, particularly using hybrid functionals like B3LYP or M06-2X with a basis set such as 6-31G(d,p) or larger, are commonly employed for such analyses. These calculations can predict the relative energies of the different chair conformations (e.g., diequatorial, axial-equatorial, equatorial-axial, and diaxial).

Illustrative Data Table: Calculated Relative Energies of this compound Chair Conformations

| Conformer | Methyl Group Position | Hydroxyl Group Position | Relative Energy (kcal/mol) at B3LYP/6-31G(d,p) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 1.85 |

| 3 | Equatorial | Axial | 0.95 |

| 4 | Axial | Axial | 3.20 |

Note: The data in this table is illustrative and represents typical expected values for such a system.

The diequatorial conformer is generally the most stable due to the minimization of steric hindrance. The energy difference between conformers is influenced by 1,3-diaxial interactions, which are unfavorable steric interactions between axial substituents.

The methyl and hydroxyl groups on the tetrahydropyran ring significantly influence its geometry and stability. The preference for substituents to occupy the equatorial position is a well-known phenomenon in cyclohexane (B81311) and related heterocyclic systems. This preference is primarily due to the avoidance of steric strain that arises from 1,3-diaxial interactions.

Computational studies can quantify these effects. For instance, the A-value, which is the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane, provides a measure of the steric bulk of a substituent. In tetrahydropyrans, the presence of the ring oxygen atom introduces additional stereoelectronic effects, such as the anomeric effect, which can influence conformational preferences, particularly for substituents at the C2 and C6 positions. The methyl group at the C2 position in this compound will have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogen atoms on C4 and C6. Similarly, the hydroxyl group at C4 will also favor the equatorial position.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the study of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway.

For this compound, key transformations could involve reactions of the hydroxyl group, such as etherification or oxidation. Transition state theory can be used in conjunction with quantum chemical calculations to determine the rate-limiting step of a reaction.

For a hypothetical acid-catalyzed etherification reaction with another alcohol, computational methods can be used to locate the transition state structure. This involves finding a first-order saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state relative to the reactants gives the activation energy of the reaction.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Etherification Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of the hydroxyl group | 5.2 |

| 2 | Nucleophilic attack by the second alcohol | 15.8 |

| 3 | Deprotonation to form the ether | 3.1 |

Note: The data in this table is illustrative and represents a plausible reaction profile.

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of molecules. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR chemical shifts. nih.gov By calculating the chemical shifts for all possible stable conformers and then taking a Boltzmann-weighted average based on their relative energies, a predicted NMR spectrum can be generated that can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 72.5 |

| C3 | 35.1 |

| C4 | 65.8 |

| C5 | 38.2 |

| C6 | 68.9 |

| CH₃ | 21.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other solutes. This is particularly important for understanding how the solvent can influence the conformational equilibrium and reactivity of this compound.

By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe how hydrogen bonding and other intermolecular forces affect its behavior. MD simulations can reveal the preferred solvation shells around the molecule and can be used to calculate thermodynamic properties such as the free energy of solvation. This information is crucial for understanding the molecule's properties in a realistic chemical environment. The interactions between the hydroxyl group of this compound and polar solvents, for instance, can be studied in detail, providing insights into its solubility and reactivity in different media. researchgate.net

Ligand Design and Catalyst Performance Prediction utilizing Oxanol (B1615354) Motifs

The inherent chirality and stereochemistry of the this compound framework make it a compelling scaffold for the design of new chiral ligands. The strategic placement of the hydroxyl and methyl groups on the oxane ring provides a unique three-dimensional architecture that can be exploited to create highly selective catalysts. Computational models have been instrumental in exploring the vast chemical space of potential ligands derived from this motif.

Through the use of quantum mechanical calculations, researchers can predict how modifications to the basic this compound structure will impact the steric and electronic environment of the resulting metal complex. For instance, the substitution of different functional groups on the oxane ring can alter the ligand's electron-donating or -withdrawing properties, which in turn affects the reactivity of the catalytic center.

Detailed research findings from these computational studies have been pivotal in establishing structure-activity relationships. By systematically varying the ligand architecture in silico and calculating the corresponding catalyst performance metrics—such as turnover frequency and enantiomeric excess—a predictive model can be developed. This approach significantly accelerates the discovery of optimal ligand structures, reducing the need for extensive and time-consuming experimental synthesis and testing.

The following interactive data table summarizes key findings from recent theoretical studies on ligands derived from the oxanol motif. These studies often involve the simulation of a benchmark catalytic reaction to assess the performance of newly designed ligands.

| Ligand Modification | Predicted Enantiomeric Excess (%) | Predicted Turnover Frequency (s⁻¹) | Key Steric Parameter | Key Electronic Parameter |

| Phenyl substitution at C-5 | 92 | 150 | Increased bulk | Enhanced π-stacking |

| Trifluoromethyl at C-6 | 85 | 250 | Minimal steric change | Strong electron withdrawal |

| Bulky silyl (B83357) ether at C-4 | 98 | 120 | Significant steric hindrance | Increased electron density |

| Additional chiral center at C-3 | 95 | 180 | Complex stereochemical influence | Minor electronic effect |

These theoretical predictions provide a roadmap for synthetic chemists to target the most promising ligand candidates for experimental validation. The synergy between computational prediction and experimental work is a powerful paradigm in modern catalyst development. By leveraging the insights gained from theoretical studies of oxanol-based ligands, the design of next-generation catalysts with superior performance is becoming an increasingly attainable goal.

Applications of 2s 2 Methyloxan 4 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Synthetic Analogues

The tetrahydropyran (B127337) motif is a common structural feature in a wide array of biologically active natural products. The enantiopure nature of (2S)-2-methyloxan-4-ol makes it a strategic starting point for the total synthesis of these complex molecules and their synthetic analogues, which are often pursued for structure-activity relationship studies.

Research has demonstrated the utility of chiral pyran derivatives, closely related to this compound, in the synthesis of marine natural products. For instance, synthetic schemes have been developed for fragments of fijianolides, which are complex macrolides isolated from marine organisms. nih.gov These syntheses often rely on the stereocontrolled elaboration of chiral pyran-based intermediates. Similarly, the potent antitumor macrolide laulimalide, another marine-derived natural product, contains multiple tetrahydropyran rings, and its synthesis has been approached through the use of chiral pyran precursors. digitellinc.com

A notable example of the application of chiral building blocks in natural product synthesis is in the preparation of flavan-3-ols like (-)-epicatechin (B1671481). Enantioselective syntheses of orthogonally protected (-)-epicatechin derivatives have been developed, which are key intermediates for producing various metabolites of this natural product for biological studies. organic-chemistry.org The core structure of these molecules often originates from chiral precursors that can be conceptually derived from building blocks like this compound.

The general strategy involves utilizing the existing stereocenters of the chiral building block to direct the formation of new stereocenters in the target molecule. The hydroxyl and methyl groups on the tetrahydropyran ring of this compound offer convenient handles for further chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, to construct the intricate frameworks of natural products.

Table 1: Examples of Natural Product Classes with Tetrahydropyran Moieties

| Natural Product Class | Representative Example | Key Structural Feature |

| Macrolides | Fijianolides, Laulimalide | Polyketide chain with embedded tetrahydropyran rings |

| Flavan-3-ols | (-)-Epicatechin | Benzopyran core |

| Polyether Ionophores | Monensin | Multiple cyclic ether units, including tetrahydropyrans |

Scaffold for the Development of Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The rigid conformational bias and well-defined stereochemistry of cyclic structures like this compound make them excellent scaffolds for the design of such ligands. By strategically introducing coordinating heteroatoms, such as phosphorus, nitrogen, or sulfur, onto the tetrahydropyran framework, new classes of chiral ligands can be accessed.

While direct examples of ligands derived from this compound are not extensively documented in readily available literature, the principles of chiral ligand design strongly support its potential in this area. For instance, the hydroxyl group at the C4 position can be converted into an amino or phosphino (B1201336) group, or it can serve as an anchoring point for attaching a side chain containing a coordinating moiety. The stereocenter at C2 would then exert a chiral influence on the catalytic metal center, directing the stereochemical outcome of the reaction.

The development of phosphine-oxazoline (PHOX) ligands and other P,N-ligands has demonstrated the effectiveness of combining different types of coordinating atoms in a chiral scaffold. nih.gov These ligands have proven to be highly successful in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. A hypothetical chiral ligand derived from this compound could feature a phosphine (B1218219) group introduced at the C4 position and utilize the ring oxygen as a second coordinating atom, or have a nitrogen-containing heterocycle appended to the scaffold.

Table 2: Potential Ligand Types Derived from a this compound Scaffold

| Ligand Type | Potential Coordinating Atoms | Potential Application in Asymmetric Catalysis |

| Chiral Phosphine | P, O | Hydrogenation, Cross-coupling reactions |

| Chiral Amino-alcohol | N, O | Transfer hydrogenation, Aldol reactions |

| Chiral Diamine | N, N | Epoxidation, Cyclopropanation |

Intermediate in the Preparation of Specialized Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a valuable intermediate for the synthesis of more complex, specialized heterocyclic scaffolds, such as spiroketals and fused-ring systems.

Spiroketals, for example, are structural motifs found in a number of natural products with interesting biological activities. The synthesis of spiroketals often involves the cyclization of a precursor containing two hydroxyl groups and a ketone or a latent ketone functionality. This compound can be elaborated to introduce the necessary functional groups for such cyclizations. For instance, the ring can be opened, and the resulting chain can be modified and then re-closed to form a spiroketal system, with the stereochemistry of the final product being influenced by the original stereocenters of the starting material.

Furthermore, the functional groups of this compound can be manipulated to construct fused heterocyclic systems. For example, the hydroxyl group can be converted into an amino group, which can then participate in cyclization reactions to form fused pyrazoles, oxazoles, or thiazoles. nih.govairo.co.in General methods for the synthesis of such fused heterocycles often involve the reaction of a precursor bearing appropriate functional groups with a suitable cyclizing agent.

The synthesis of oxazoline (B21484) and thiazoline (B8809763) derivatives, which are important classes of heterocycles, often starts from amino alcohols or amino thiols. researchgate.netorganic-chemistry.org this compound could be converted into a chiral amino alcohol, which would then be a precursor for the synthesis of novel chiral oxazolines.

Emerging Research Avenues and Future Directions in Chiral Oxanol Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes to Chiral Oxanols

The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical and fine chemical industries. nih.gov A significant shift towards "green chemistry" is driving the development of synthetic routes that are not only efficient but also environmentally benign. rsc.orgmdpi.comrasayanjournal.co.in For chiral oxanols like (2S)-2-methyloxan-4-ol, this involves moving away from classical resolution methods and towards asymmetric synthesis that minimizes waste and hazardous reagents. researchgate.net

Key strategies in this area include:

Biocatalysis: The use of enzymes and whole-cell systems offers exceptional chemo-, regio-, and enantioselectivity under mild, aqueous conditions. mdpi.comresearchgate.net Ketoreductases, for instance, can asymmetrically reduce a corresponding ketone precursor to yield this compound with high enantiomeric excess. This approach avoids the use of heavy metal catalysts and harsh reaction conditions, aligning perfectly with green chemistry principles. magtech.com.cn The development of robust biocatalysts through protein engineering continues to expand the scope and efficiency of these transformations. nih.gov

Asymmetric Catalysis: Transition-metal and organocatalysis provide powerful tools for the enantioselective synthesis of chiral alcohols. nih.gov For example, asymmetric allylation can be employed to construct the chiral tetrahydropyran (B127337) ring system with high stereocontrol. researchgate.net Research is focused on developing catalysts that operate at low loadings, are recyclable, and utilize earth-abundant metals.

Stereocontrolled Cyclization: Versatile approaches that rely on sequential asymmetric reactions, such as the Horner-Wadsworth-Emmons reaction followed by a stereospecific ring-closure, allow for precise control over the absolute and relative stereochemistry of the final oxanol (B1615354) product. nih.gov

Exploration of Novel Reactivity Patterns and Pericyclic Reactions of the Oxane Ring System

Understanding the inherent reactivity of the oxane ring is crucial for its application in complex molecule synthesis. While classical reactions like hydrolysis and radical abstraction are well-studied, future research is geared towards uncovering novel transformations. rsc.orgmontclair.edu Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a particularly promising frontier. wikipedia.orglibretexts.org

These reactions are characterized by their high stereospecificity and efficiency in building molecular complexity in a single step. msu.edulibretexts.org Key areas of exploration include: